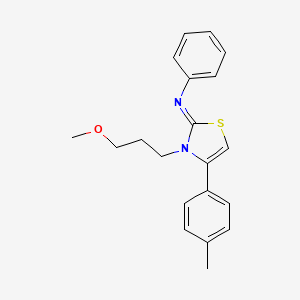
(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline” is a chemical compound with the molecular formula C20H22N2OS and a molecular weight of 338.471. It belongs to the class of thiazole compounds1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized for research purposes2. For instance, 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents2.Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, an aniline group, and a methoxypropyl group1. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been used in the synthesis of novel anti-Parkinsonian agents2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available from the current search results.科学的研究の応用
Catalytic Activity
The research conducted by Kim et al. (2012) explored the catalytic activity of Zn(II) chloride complexes, involving derivatives similar to (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline. These complexes demonstrated high molecular weight and narrow polydispersity index (PDI) range in the polymerization of methyl methacrylate, suggesting potential application in polymer chemistry (Kim et al., 2012).
Structural Characterization
Böck et al. (2021) focused on the structural characterization of thiazole derivatives. Their study on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles revealed distinct protonation sites and intermolecular hydrogen bonding patterns, important for understanding the chemical behavior of similar compounds (Böck et al., 2021).
Quantum Chemical Studies
Udhayakala et al. (2013) conducted quantum chemical studies on thiadiazolines, chemically related to the compound . Their research elucidated the corrosion inhibitive effects of these compounds on mild steel in acidic mediums, providing insights into their potential application in corrosion protection (Udhayakala et al., 2013).
Antimicrobial Activity
The study by Banoji et al. (2022) on pyrazol-4-yl- and 2H-chromene-based substituted anilines, structurally related to the compound , exhibited significant antimicrobial properties against various microbial strains. This suggests a potential application of similar compounds in developing new antimicrobial agents (Banoji et al., 2022).
DNA Binding and Catalytic Activities
El-Sonbati et al. (2015) explored the DNA binding and catalytic activities of Ru(III) complexes with ligands similar to (Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline. These studies are crucial for understanding the interaction of such compounds with biological molecules and their potential use in biochemistry and pharmaceutical research (El-Sonbati et al., 2015).
Corrosion Monitoring
Khaled and Amin (2009) investigated the performance of thiazole derivatives in corrosion inhibition of mild steel. Their research provides valuable data on the application of such compounds in industrial corrosion protection processes (Khaled & Amin, 2009).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available information. As with any chemical compound, appropriate safety measures should be taken when handling it.
将来の方向性
The future directions for this compound are not clear from the available information. However, given its structural features, it could potentially be explored for various applications in medicinal chemistry or materials science.
Please note that this analysis is based on the limited information available and may not be comprehensive. Further research and analysis would be needed for a more detailed understanding of this compound.
特性
IUPAC Name |
3-(3-methoxypropyl)-4-(4-methylphenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-16-9-11-17(12-10-16)19-15-24-20(22(19)13-6-14-23-2)21-18-7-4-3-5-8-18/h3-5,7-12,15H,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJRYMSKSXGTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(3-methoxypropyl)-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2544319.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2544320.png)
![methyl 4-[[2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2544323.png)
![N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544324.png)
![N-(5-Chloro-2-methoxyphenyl)-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2544325.png)
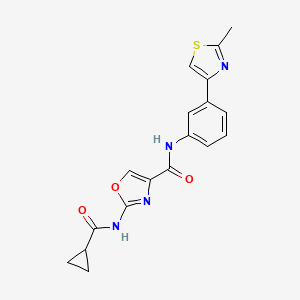
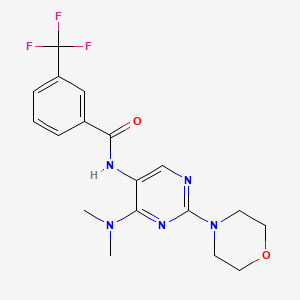
![3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide](/img/structure/B2544331.png)
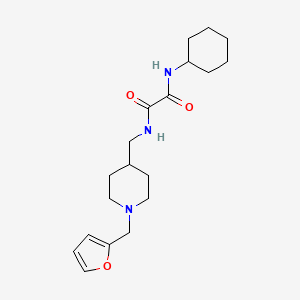
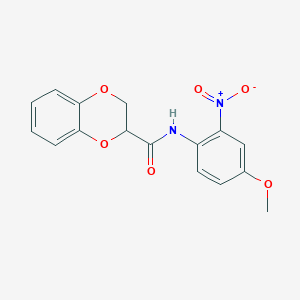
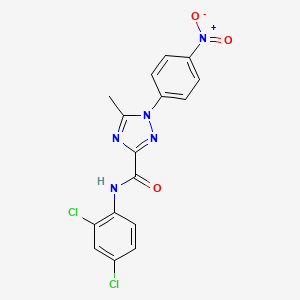
![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)
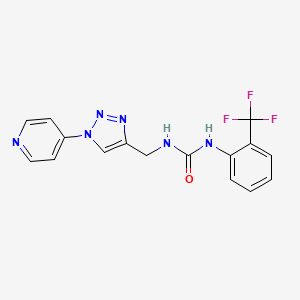
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)